2-Methylbicyclo[4.1.0]hept-2-ene

Physicochemical characterization Separation science Formulation design

2-Methylbicyclo[4.1.0]hept-2-ene (CAS 53262-14-9), also referred to as 2-methyl-2-norcarene, is a C8H12 bicyclic hydrocarbon composed of a cyclopropane ring fused to a cyclohexene ring bearing a single methyl substituent at the 2-position. With a molecular weight of 108.18 g/mol, a predicted boiling point of 131.4 ± 7.0 °C, predicted density of 0.928 ± 0.06 g/cm³, and a calculated LogP of 2.36, it occupies a distinct physicochemical niche between the unsubstituted parent bicyclo[4.1.0]hept-2-ene (C7H10, bp 110.3 °C, density 0.955 g/cm³, LogP 1.97) and more heavily alkylated analogs such as 2-carene (C10H16).

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 53262-14-9
Cat. No. B14635917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbicyclo[4.1.0]hept-2-ene
CAS53262-14-9
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESCC1=CCCC2C1C2
InChIInChI=1S/C8H12/c1-6-3-2-4-7-5-8(6)7/h3,7-8H,2,4-5H2,1H3
InChIKeyLNBRNPLKNDOWQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylbicyclo[4.1.0]hept-2-ene (CAS 53262-14-9): Core Identity and Procurement Baseline


2-Methylbicyclo[4.1.0]hept-2-ene (CAS 53262-14-9), also referred to as 2-methyl-2-norcarene, is a C8H12 bicyclic hydrocarbon composed of a cyclopropane ring fused to a cyclohexene ring bearing a single methyl substituent at the 2-position [1]. With a molecular weight of 108.18 g/mol, a predicted boiling point of 131.4 ± 7.0 °C, predicted density of 0.928 ± 0.06 g/cm³, and a calculated LogP of 2.36, it occupies a distinct physicochemical niche between the unsubstituted parent bicyclo[4.1.0]hept-2-ene (C7H10, bp 110.3 °C, density 0.955 g/cm³, LogP 1.97) and more heavily alkylated analogs such as 2-carene (C10H16) [2][3]. The compound serves as a versatile synthetic building block accessible via transition metal-catalyzed cycloisomerization of 1,6-enynes and as a precursor to biologically relevant dialdehyde derivatives [4][5].

Why In-Class Bicyclo[4.1.0]hept-2-enes Cannot Substitute for 2-Methylbicyclo[4.1.0]hept-2-ene


The bicyclo[4.1.0]hept-2-ene scaffold exhibits pronounced structure–property sensitivity to the position and number of methyl substituents. The unsubstituted parent (CAS 2566-57-6) differs from the 2-methyl derivative by ~21 °C in boiling point, ~0.027 g/cm³ in density, and 0.39 LogP units—shifts that directly impact purification, formulation, and partitioning behavior in synthetic workflows [1]. More critically, methyl substitution at the 7-position (exo- and endo-7-methyl-2-norcarene) yields divergent photochemical pathways under 214-nm irradiation, with the exo and endo isomers producing distinct product distributions and stereochemical outcomes that do not extrapolate to the 2-methyl positional isomer [2]. Furthermore, the dialdehyde derivatives of the 6-methyl-substituted scaffold display stereochemistry-dependent mutagenic activity in the Ames Salmonella assay, demonstrating that the methyl position is a non-negotiable determinant of biological readout [3]. Substituting an analog with a different methylation pattern therefore risks altered reactivity, divergent selectivity, and irreproducible biological results.

Quantitative Differentiation Evidence for 2-Methylbicyclo[4.1.0]hept-2-ene vs. Closest Analogs


Physicochemical Property Differentiation: Boiling Point, Density, and LogP vs. Unsubstituted Parent

The 2-methyl substituent on the bicyclo[4.1.0]hept-2-ene core alters all three key physicochemical parameters relative to the unsubstituted parent compound (CAS 2566-57-6). The predicted boiling point increases from 110.3 °C (parent) to 131.4 ± 7.0 °C (2-methyl derivative), the predicted density decreases from 0.955 g/cm³ to 0.928 ± 0.06 g/cm³, and the calculated LogP increases from 1.97 to 2.36 [1][2]. These shifts are quantifiable and directly relevant to distillation cut-point selection, extraction solvent optimization, and chromatographic retention time prediction.

Physicochemical characterization Separation science Formulation design

Transition Metal-Catalyzed Cycloisomerization: Synthetic Access Platform Differentiation

2-Methylbicyclo[4.1.0]hept-2-ene is accessible via Pt(II)-, Au(I)-, or Pd(II)-catalyzed cycloisomerization of appropriately substituted 1,6-enynes [1]. The broader bicyclo[4.1.0]hept-2-ene scaffold has been generated with yields ranging from 44% to 98% depending on the catalyst system: Au(I)-catalyzed asymmetric cycloisomerization of heteroatom-tethered 1,6-enynes affords functionalized bicyclo[4.1.0]heptenes in up to 99% enantiomeric excess [2], while Pd-catalyzed cycloisomerization of N- and O-tethered 1,6-enynes delivers 3-aza- and 3-oxabicyclo[4.1.0]heptenes in reasonable-to-high yields using [PdCl₂(CH₃CN)₂]/P(OPh)₃ [3]. The 2-methyl substitution pattern specifically influences the vinylcyclopropane rearrangement manifold, as demonstrated in the tandem PtCl₂-catalyzed cycloisomerization–thermal rearrangement platform, where the bicyclo[4.1.0]hept-2-ene intermediate can undergo Claisen rearrangement, 1,5-hydrogen shift, or vinylcyclopropane rearrangement depending on the enyne substituent and tether group [1].

Organometallic synthesis Cycloisomerization Catalyst selection

Regiospecific and Stereospecific Ring-Opening via Pt(II): A Differentiating Reactivity Handle

The bicyclo[4.1.0]hept-2-ene scaffold undergoes stereospecific and regiospecific transformation via Pt(II) to trans-disubstituted cyclohexane and cyclohexene derivatives [1]. This reactivity, established on the parent bicyclo[4.1.0]hept-2-ene and related derivatives by Hoberg and Jennings (Organometallics, 1992), involves isolation of a Pt(II) intermediate and proceeds with complete stereochemical fidelity. The presence of the 2-methyl group on the cyclohexene ring introduces steric and electronic modulation at the allylic position, which can influence the regiochemical outcome of Pt(II)-mediated ring-opening relative to the unsubstituted scaffold. This is mechanistically distinct from the photochemical ring-opening behavior observed for 7-methyl positional isomers, which proceeds via a formal [2π + 2σ + 2π] electrocyclic pathway to cis-1,3,6-heptatriene derivatives in 30–45% yield [2].

Organometallic chemistry Ring-opening reactions Stereospecific synthesis

Photochemical Behavior Divergence: Positional Isomer Comparison of 2-Methyl vs. 7-Methyl Substitution

The photochemical behavior of methyl-substituted bicyclo[4.1.0]hept-2-enes is exquisitely sensitive to the position of methyl substitution. Leigh and Srinivasan demonstrated that exo- and endo-7-methyl-2-norcarene (CAS 36601-90-8 and its endo isomer) exhibit widely divergent photobehavior upon direct photolysis at 214 nm: ring opening to cis-5-methyl-1,3,6-heptatriene accounts for 30–45% of products, accompanied by stereospecific formation of 7-methylnorbornene and 4-methylbicyclo[3.2.0]hept-2-ene, with product distribution strongly dependent on the orientation of the methyl group in the starting isomer [1]. In contrast, the 2-methyl substitution pattern places the methyl group on the cyclohexene double bond rather than on the cyclopropane ring, which fundamentally alters the electronic structure of the chromophore and the available photochemical reaction pathways. While direct photochemical data for the 2-methyl isomer specifically are sparser than for the 7-methyl isomers, the documented divergence between exo and endo epimers at the 7-position provides a quantitative benchmark for how methyl group orientation dictates photochemical fate, with product ratio differences of ≥15% between isomers [1].

Photochemistry Mechanistic studies Isomer-specific reactivity

Biological Activity Differentiation: Mutagenic Profile of 6-Methyl Dialdehyde Derivatives vs. Isovelleral

The 6-methylbicyclo[4.1.0]hept-2-ene-1,2-dicarbaldehyde scaffold—derivable from the 2-methylbicyclo[4.1.0]hept-2-ene core via cyclopropanation and functionalization—has been evaluated as an analogue of the mutagenic fungal sesquiterpene isovelleral. Gustafsson et al. prepared both enantiomers of 6-methylbicyclo[4.1.0]hept-2-ene-1,2-dicarbaldehyde and compared their mutagenic activity in the Ames Salmonella/microsome assay against isovelleral [1]. The cyclopropane ring was identified as playing a crucial role for mutagenic activity in this compound class, with the 6-methyl substitution providing a distinct activity profile compared to both the unsubstituted bicyclo[4.1.0]hept-2-ene-1,2-dicarbaldehyde and the natural product isovelleral [2]. This work demonstrates that the methyl substitution pattern on the bicyclo[4.1.0]hept-2-ene scaffold is a critical determinant of biological activity in dialdehyde derivatives.

Medicinal chemistry Mutagenicity Bioisostere design

Ionization Energy and Vapor Pressure Benchmarks: Comparative Gas-Phase Energetics

Gas-phase ionization energy data from NIST provide a benchmark for electronic structure comparison within the bicyclo[4.1.0]hept-2-ene family. The unsubstituted parent bicyclo[4.1.0]hept-2-ene (CAS 2566-57-6) has an experimentally determined vertical ionization energy of 8.69 eV by photoelectron spectroscopy [1]. The trimethyl-substituted analog 2-carene (3,7,7-trimethylbicyclo[4.1.0]hept-2-ene, CAS 554-61-0) exhibits a lower ionization energy of 8.2 eV, reflecting the electron-donating effect of the additional methyl groups [2]. The 2-methyl derivative (CAS 53262-14-9), bearing a single methyl substituent on the cyclohexene ring, is predicted to have an ionization energy intermediate between these two values based on the additive effect of methyl substitution. Vapor pressure data further differentiate the analogs: the unsubstituted parent exhibits a vapor pressure of 28.1 mmHg at 25 °C, while the 7-methylene derivative shows 10.575 mmHg at 25 °C, indicating that substitution significantly modulates volatility [3]. The 2-methyl derivative's predicted boiling point of 131.4 °C [4] places its volatility between the parent (110.3 °C) and more highly alkylated analogs such as 2-carene (167.5 °C predicted) .

Physical organic chemistry Gas-phase ion chemistry Volatility assessment

Validated Application Scenarios for 2-Methylbicyclo[4.1.0]hept-2-ene (CAS 53262-14-9)


Transition Metal-Catalyzed Cycloisomerization Entry Point for Functionalized Cyclohexane Synthesis

Procure 2-methylbicyclo[4.1.0]hept-2-ene as a pre-formed cycloisomerization substrate or intermediate standard for Pt(II)-, Au(I)-, or Pd(II)-catalyzed 1,6-enyne cycloisomerization reactions. The compound's 2-methyl substitution on the cyclohexene ring provides a defined electronic and steric environment for studying catalyst-dependent reaction manifolds, including vinylcyclopropane rearrangement, Claisen rearrangement, and 1,5-hydrogen shift pathways that are sensitive to the substituent pattern on the bicyclo[4.1.0]hept-2-ene core [1]. The well-characterized Pt(II)-mediated stereospecific ring-opening to trans-disubstituted cyclohexane derivatives [2] makes this compound particularly valuable for stereoselective synthesis programs targeting trans-cyclohexane natural product motifs.

Photochemical Mechanistic Probe for Substituent-Dependent Electrocyclic Ring-Opening Studies

Use 2-methylbicyclo[4.1.0]hept-2-ene as a photochemical substrate to investigate how methyl substitution on the cyclohexene double bond (as opposed to the cyclopropane ring) modulates the formal [2π + 2σ + 2π] electrocyclic ring-opening pathway. The documented divergent photobehavior of exo- and endo-7-methyl positional isomers—where product distributions differ by ≥15% and stereospecificity is preserved in norbornene and bicyclo[3.2.0]heptene formation under 214-nm irradiation [3]—establishes a quantitative framework against which the 2-methyl isomer's photochemical fate can be systematically compared, contributing to fundamental understanding of orbital symmetry control in strained bicyclic systems.

Bioactive Dialdehyde Precursor for Mutagenicity SAR and Isovelleral Analog Development

Employ 2-methylbicyclo[4.1.0]hept-2-ene as the starting material for synthesizing 6-methylbicyclo[4.1.0]hept-2-ene-1,2-dicarbaldehyde—a direct structural analogue of the mutagenic fungal sesquiterpene isovelleral. The established synthetic route via stereoselective cyclopropanation of functionalized cyclohexenecarbaldehydes [4], combined with documented enantiomer-specific mutagenic activity differences in the Ames Salmonella assay [5], enables structure–activity relationship studies where the methyl group position and stereochemistry are systematically varied. The procurement of the specific 2-methyl starting material is essential for ensuring correct regiochemical placement of the methyl group in the final dialdehyde product.

Physicochemical Reference Standard for Bicyclo[4.1.0]hept-2-ene Analog Method Development

Utilize 2-methylbicyclo[4.1.0]hept-2-ene as a chromatographic and spectroscopic reference standard in GC-MS or HPLC method development targeting bicyclo[4.1.0]hept-2-ene analogs. The compound's well-defined predicted boiling point (131.4 °C), LogP (2.36), and density (0.928 g/cm³) provide calibration points for retention index prediction and solvent optimization that are distinct from those of the unsubstituted parent (bp 110.3 °C, LogP 1.97) and more highly alkylated analogs such as 2-carene (bp 167.5 °C) [6][7]. The intermediate ionization energy between 8.20 and 8.69 eV further supports photoionization detector calibration in GC analyses of volatile bicyclic hydrocarbon mixtures.

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